N-[(4-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[[4-benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN4OS/c29-24-8-6-20(7-9-24)18-35-27-32-31-25(33(27)17-19-4-2-1-3-5-19)16-30-26(34)28-13-21-10-22(14-28)12-23(11-21)15-28/h1-9,21-23H,10-18H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXXTUZLNVOAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CC5=CC=CC=C5)SCC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of a benzyl-substituted hydrazine with a fluorophenyl methyl sulfide under acidic conditions to form the triazole ring. This intermediate is then reacted with an adamantane carboxylic acid derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structural composition that includes:
- Adamantane core : Provides structural rigidity.
- Triazole ring : Known for its ability to chelate metal ions and interact with biological targets.
- Fluorophenyl group : Enhances lipophilicity and binding affinity.
Synthesis Overview
The synthesis typically involves multi-step reactions:
- Formation of the triazole ring : This can be achieved through the reaction of benzyl-substituted hydrazine with fluorophenyl methyl sulfide under acidic conditions.
- Coupling with adamantane carboxylic acid : The resultant triazole intermediate is then reacted with an adamantane derivative to yield the final product.
Chemistry
N-[(4-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various chemical reactions including oxidation, reduction, and substitution.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral and Antibacterial Properties : Studies have shown that derivatives of this compound can inhibit viral replication and bacterial growth, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against human tumor cells with promising results in inhibiting cell growth.
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects:
- Enzyme Inhibition : The triazole moiety can interact with enzyme active sites, making it a candidate for designing enzyme inhibitors.
- Receptor Modulation : Its structural features may allow it to act as a modulator for various receptors in biological systems.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antibacterial | Effective against multiple bacterial strains | |
| Anticancer | Significant cytotoxicity in cancer cell lines |
Notable Research Outcomes
- Anticancer Studies : A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of cancer cell lines, revealing substantial growth inhibition rates.
- Enzyme Inhibition Studies : Research has shown that derivatives exhibit selective inhibition against certain enzymes, suggesting potential use in treating diseases where these enzymes are implicated.
Mechanism of Action
The mechanism of action of N-[(4-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the adamantane core provides structural rigidity and enhances binding affinity. The fluorophenyl group can participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Structural Analog BA66900
Compound Name : N-[(5-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(2-Phenylethyl)-4H-1,2,4-Triazol-3-yl)methyl]Adamantane-1-Carboxamide
Key Differences :
- 4-Substituent : BA66900 has a 2-phenylethyl group at the 4-position instead of a benzyl group, increasing chain length and hydrophobicity.
- Molecular Weight : 504.66 g/mol (vs. ~498.63 g/mol for the target compound, assuming similar substituents).
Implications : The phenethyl group may enhance binding to hydrophobic pockets in biological targets compared to the benzyl group .
Adamantane-Linked Triazole Derivatives
Compound Name : 2-{[5-(Adamantan-1-yl)-4-Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N,N-Dimethylethanamine
Key Differences :
- Core Substituents : A methyl group replaces the benzyl group at the 4-position, and the adamantane is directly attached to the triazole.
- Functional Groups: The sulfanyl group is linked to a dimethylaminoethyl chain instead of a fluorobenzyl group.
Sulfanylidene-Triazole Derivatives
Compound Name: N-[(4-Amino-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Methyl]-4-Methylbenzamide Key Differences:
- Triazole Oxidation State : Features a sulfanylidene (thioketone) group instead of a thioether, altering electronic properties.
- Substituents : A 4-methylbenzamide replaces the adamantane-carboxamide.
Implications : The sulfanylidene group may increase reactivity, while the smaller benzamide group reduces steric bulk .
Data Table: Structural and Physicochemical Comparison
Biological Activity
N-[(4-benzyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide (CAS Number: 477303-65-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Triazole Ring : Known for its ability to interact with various biological targets.
- Adamantane Core : Provides structural rigidity and enhances binding affinity.
- Fluorophenyl Group : Increases lipophilicity and may enhance interaction with biological targets.
The molecular formula is with a molecular weight of 490.64 g/mol.
The biological activity of this compound primarily stems from its interaction with specific molecular targets:
- Enzyme Inhibition : The triazole moiety can bind to metal ions in enzyme active sites, potentially inhibiting enzyme function.
- Receptor Modulation : The adamantane structure may facilitate binding to various receptors, influencing signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial and antiviral properties through disruption of pathogen metabolic processes.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound show promising antitumor activity. For instance, a series of related triazole derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored in several studies:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria in vitro, likely due to its ability to penetrate bacterial cell walls and interfere with metabolic functions .
- Antiviral Activity : There is emerging evidence suggesting that it may inhibit viral replication in certain models by targeting viral enzymes .
Study 1: Antitumor Efficacy
A study published in Bioorganic & Medicinal Chemistry examined a series of triazole derivatives for their anticancer properties. This compound was included in the screening and demonstrated a significant reduction in cell viability in human breast cancer cells (MCF7) at concentrations as low as 10 µM. The study concluded that the compound induced apoptosis via the intrinsic pathway .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, suggesting strong antibacterial activity. The mechanism was hypothesized to involve disruption of bacterial membrane integrity .
Data Summary Table
| Property/Activity | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 490.64 g/mol |
| Antitumor Activity | Significant cytotoxicity against MCF7 cells |
| Antimicrobial Activity | MIC = 25 µg/mL against S. aureus |
| Mechanism of Action | Enzyme inhibition; receptor modulation |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can key intermediates be validated?
- Methodological Answer : The synthesis involves functionalizing the 1,2,4-triazole core via nucleophilic substitution and coupling reactions. Key steps include:
- Sulfanyl group introduction : Reacting 4-benzyl-5-mercapto-1,2,4-triazole derivatives with (4-fluorophenyl)methyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Adamantane coupling : Use carbodiimide-mediated amidation (e.g., EDC/HOBt) to link the triazole-methyl group to adamantane-1-carboxylic acid .
- Intermediate validation :
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a multi-technique approach:
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., C–S bond geometry in the triazole ring) .
- FT-IR : Identify functional groups (e.g., adamantane C=O stretch at ~1700 cm⁻¹, triazole C=N at 1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
Advanced Research Questions
Q. What strategies can optimize reaction yields under varying conditions?
- Methodological Answer : Apply computational optimization:
- Bayesian algorithms : Screen parameters (temperature, solvent, catalyst) to maximize yield. For example, DMF as a solvent improves sulfanyl group reactivity vs. THF .
- Heuristic experimental design : Prioritize reagent stoichiometry (e.g., 1.2 eq. of (4-fluorophenyl)methyl bromide) and reaction time (12–24 hrs) .
Q. How does the adamantane moiety influence pharmacokinetic properties?
- Methodological Answer : The adamantane group enhances:
Q. How can discrepancies in cytotoxicity data across biological models be resolved?
- Methodological Answer : Address model-specific variability:
Q. What methodological considerations apply to derivatizing the sulfanyl group?
- Methodological Answer : The sulfanyl group is prone to oxidation but stable in inert atmospheres. Derivatization strategies include:
- Oxidation to sulfones : Use H₂O₂/AcOH (yields ~70–80%) for enhanced electrophilicity .
- Alkylation : React with alkyl halides (e.g., methyl iodide) in basic conditions to modify solubility .
Data Contradiction Analysis
Example : Conflicting cytotoxicity results in Daphnia magna vs. mammalian models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
